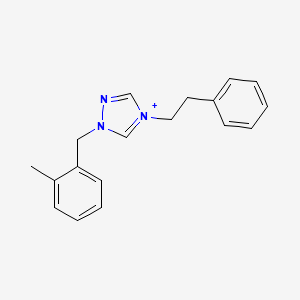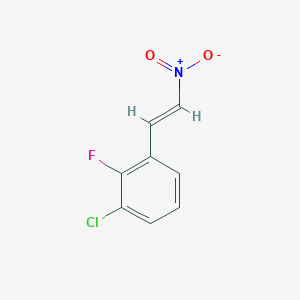
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is an organic compound with the molecular formula C8H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, and nitrovinyl substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-2-fluoro-3-(2-nitrovinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s substituents influence its reactivity and interaction with other molecules, leading to various chemical transformations. The nitrovinyl group, in particular, plays a crucial role in its reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-fluoro-4-nitrobenzene: Similar in structure but with a different substitution pattern.
1-Chloro-2-fluoro-3-nitrobenzene: Lacks the vinyl group, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-fluoro-3-(2-nitrovinyl)benzene is unique due to the presence of the nitrovinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
1818292-87-3 |
|---|---|
Molekularformel |
C8H5ClFNO2 |
Molekulargewicht |
201.58 g/mol |
IUPAC-Name |
1-chloro-2-fluoro-3-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H5ClFNO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-5H/b5-4+ |
InChI-Schlüssel |
BSMXUUQWSKXVJY-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)F)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)F)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
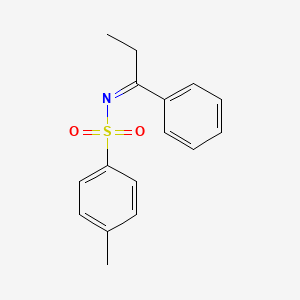
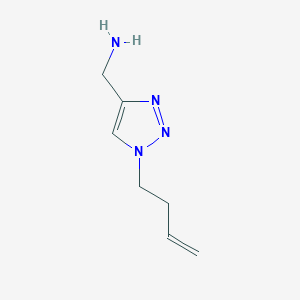
![6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357019.png)
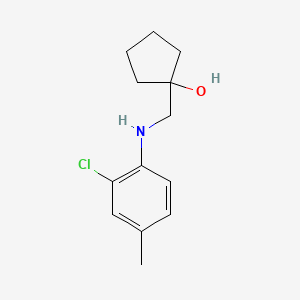
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)
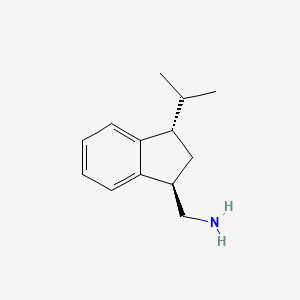
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
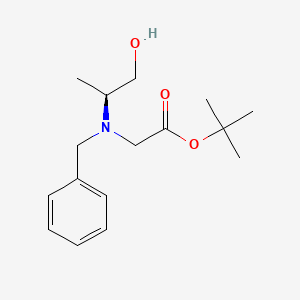
![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
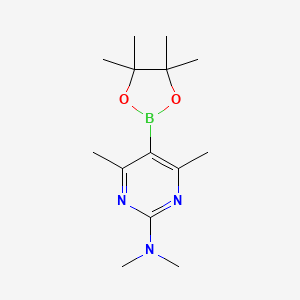
![2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
